molecular formula C18H17FN4O2 B11286418 1-(2-Fluorophenyl)-4-[3-(furan-2-YL)-1H-pyrazole-5-carbonyl]piperazine

1-(2-Fluorophenyl)-4-[3-(furan-2-YL)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B11286418
M. Wt: 340.4 g/mol
InChI Key: IESWSKQVSWYXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-4-[3-(furan-2-YL)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties This compound features a fluorophenyl group, a furan ring, and a pyrazole moiety, all connected to a piperazine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-[3-(furan-2-YL)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the furan and fluorophenyl groups. The final step involves the formation of the piperazine ring, which is achieved through cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-[3-(furan-2-YL)-1H-pyrazole-5-carbonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often employing hydrogen gas or metal hydrides, can modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium, copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[3-(furan-2-YL)-1H-pyrazole-5-carbonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-4-[3-(furan-2-YL)-1H-pyrazole-5-carbonyl]piperazine exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-1-(furan-2-yl)ethanol: Shares the fluorophenyl and furan groups but differs in the presence of an ethanol moiety instead of the pyrazole and piperazine rings.

    1-(2-Fluorophenyl)-4-(furan-2-yl)piperazine: Similar in having the fluorophenyl and furan groups attached to a piperazine ring but lacks the pyrazole moiety.

Uniqueness

1-(2-Fluorophenyl)-4-[3-(furan-2-YL)-1H-pyrazole-5-carbonyl]piperazine is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring, in particular, differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.

This detailed overview highlights the significance of this compound in various scientific domains

Properties

Molecular Formula

C18H17FN4O2

Molecular Weight

340.4 g/mol

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone

InChI

InChI=1S/C18H17FN4O2/c19-13-4-1-2-5-16(13)22-7-9-23(10-8-22)18(24)15-12-14(20-21-15)17-6-3-11-25-17/h1-6,11-12H,7-10H2,(H,20,21)

InChI Key

IESWSKQVSWYXCR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NNC(=C3)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.